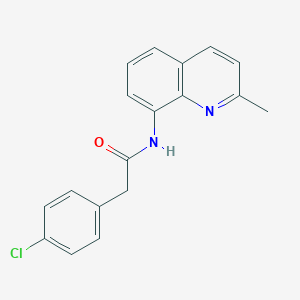![molecular formula C22H18N2O2S B244226 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide, also known as BM-212, is a synthetic compound that has been the subject of scientific research due to its potential biomedical applications. BM-212 belongs to the family of benzothiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with multiple signaling pathways and cellular targets. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of PI3K/Akt and MAPK pathways, which play a crucial role in cancer cell survival and proliferation. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide are diverse and depend on the specific application and target cell type. In cancer cells, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. In macrophages, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In bacteria, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA, leading to bacterial death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide for lab experiments is its high potency and selectivity against cancer cells and bacteria. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to exhibit potent antitumor and antibacterial activity at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide for clinical applications.
Future Directions
There are several future directions for the scientific research of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide. One of the most promising directions is the development of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide as a novel anticancer agent. Further studies are needed to investigate the pharmacokinetics, toxicity, and efficacy of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide in preclinical and clinical settings. Another future direction is the exploration of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide as a potential antimicrobial agent. Further studies are needed to investigate the mechanism of action and efficacy of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide against different types of bacteria, including multidrug-resistant strains. In addition, the development of new analogs and derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide may lead to the discovery of more potent and selective compounds with diverse biological activities.
Synthesis Methods
The synthesis method of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves the condensation reaction between 2-aminothiophenol and 2-bromoacetophenone in the presence of potassium carbonate and dimethylformamide as a solvent. The resulting intermediate is then reacted with 3-methyl-2-methoxybenzoyl chloride to obtain the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been reported to be efficient and yield high purity of the compound.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been the subject of scientific research due to its potential biomedical applications. One of the most promising applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is its anticancer activity. Several studies have reported that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
In addition to its anticancer activity, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has also been reported to exhibit anti-inflammatory and antimicrobial properties. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in lipopolysaccharide-stimulated macrophages. N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C22H18N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-14-8-7-10-16(20(14)26-2)21(25)23-17-11-4-3-9-15(17)22-24-18-12-5-6-13-19(18)27-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
ITKIQEHPHBUNSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)